4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

CYP3A4 inhibition Drug–drug interaction Time-dependent inhibition

4-Fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide (CAS 1190247-57-4; molecular formula C₁₅H₉F₄N₃O; molecular weight 323.24 g/mol) is a low-molecular-weight benzimidazole–benzamide hybrid that belongs to the class of fluorinated heterocyclic compounds being actively explored as kinase inhibitors, CYP enzyme modulators, and CFTR correctors. Its structure combines a 4-fluorobenzamide moiety with a 2-trifluoromethyl-1H-benzimidazole scaffold—a pairing that is known to confer enhanced lipophilicity, metabolic stability, and the potential for selective protein binding.

Molecular Formula C15H9F4N3O
Molecular Weight 323.24 g/mol
Cat. No. B12183495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
Molecular FormulaC15H9F4N3O
Molecular Weight323.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)F
InChIInChI=1S/C15H9F4N3O/c16-9-3-1-8(2-4-9)13(23)20-10-5-6-11-12(7-10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22)
InChIKeyDYDQGDKKECDJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide (CAS 1190247-57-4) – Core Identity & Inventory Snapshot for Scientific Procurement


4-Fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide (CAS 1190247-57-4; molecular formula C₁₅H₉F₄N₃O; molecular weight 323.24 g/mol) is a low-molecular-weight benzimidazole–benzamide hybrid that belongs to the class of fluorinated heterocyclic compounds being actively explored as kinase inhibitors, CYP enzyme modulators, and CFTR correctors . Its structure combines a 4-fluorobenzamide moiety with a 2-trifluoromethyl-1H-benzimidazole scaffold—a pairing that is known to confer enhanced lipophilicity, metabolic stability, and the potential for selective protein binding . The compound has been registered in authoritative chemical biology databases including ChEMBL (CHEMBL2068968, CHEMBL2018574) and BindingDB, with experimentally measured bioactivity data for multiple protein targets, providing procurement-grade structural and functional traceability [1][2].

Why 4-Fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide Cannot Be Interchanged with Positional Isomers or Non-Halogenated Analogs


Positional isomerism on the benzamide ring profoundly alters the biological profile of this chemotype. The 4-fluoro substitution pattern determines both the geometry of target engagement and the electron distribution on the aromatic ring, which directly influences CYP enzyme time-dependent inhibition kinetics and CFTR corrector potency. In publicly available screening data, the 4-fluoro isomer yields a CYP3A4 time-dependent IC₅₀ of 90 nM, whereas the 2-fluoro positional isomer shows no reported CYP3A4 interaction in comparable assays [1][2]. Similarly, the 3-fluoro isomer is reported primarily as an HDAC6 inhibitor (IC₅₀ ≈ 19 nM) rather than a CYP modulator [3]. These divergent target-engagement profiles mean that selecting a “fluoro-substituted benzimidazole” without specifying the 4-fluoro regioisomer carries a high risk of obtaining a compound with entirely different pharmacology and ADME liability, undermining experimental reproducibility and project timelines .

Verifiable Comparative Evidence for 4-Fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide vs. Closest Analogs


CYP3A4 Time-Dependent Inhibition: 4-Fluoro Isomer Shows Nanomolar Potency Distinct from 2-Fluoro and 3-Fluoro Isomers

In a time-dependent inhibition assay using recombinant human CYP3A4 with midazolam as the probe substrate (30-min pre-incubation with NADPH), the 4-fluoro compound exhibited an IC₅₀ of 90 nM [1]. Under identical assay architecture, the 2-fluoro positional isomer (CHEMBL4077672) showed no measurable CYP3A4 inhibition (IC₅₀ > 8,000 nM) [2]. Direct head-to-head data are not available for the 3-fluoro isomer in CYP3A4 assays; however, the 3-fluoro compound is reported as an HDAC6 inhibitor (IC₅₀ ≈ 19 nM) rather than a CYP modulator, indicating a divergent target-engagement landscape [3]. The 4-fluoro substitution therefore yields at least an 89-fold improvement in CYP3A4 inhibitory potency compared with the 2-fluoro regioisomer.

CYP3A4 inhibition Drug–drug interaction Time-dependent inhibition

CYP Enzyme Selectivity: 4-Fluoro Isomer Is ~120-Fold Selective for CYP3A4 over CYP3A7

The 4-fluoro compound was tested against recombinant human CYP3A7 in a time-dependent inhibition format identical to the CYP3A4 assay (30-min pre-incubation with NADPH; midazolam substrate). The resulting CYP3A7 IC₅₀ was 10,800 nM, yielding a CYP3A4/CYP3A7 selectivity ratio of approximately 120-fold [1]. This contrasts with the 2-fluoro isomer, which displayed weak, non-selective CYP inhibition (CYP3A4 IC₅₀ > 8,000 nM) [2]. No CYP3A7 data are publicly available for the 3-fluoro isomer. The pronounced isoform selectivity of the 4-fluoro compound is a differentiating feature that can be leveraged in chemical biology studies requiring CYP3A4-specific modulation without confounding CYP3A7 engagement.

CYP isoform selectivity CYP3A7 ADME profiling

CFTR F508-del Corrector Activity: Moderate Potency with a Defined EC₅₀ Window

In a fluorescence-based assay using human CFBE41o⁻ cells expressing the CFTR F508-del mutant and harboring HS-YFP (24-h pre-incubation with compound), the 4-fluoro compound demonstrated corrector activity with an EC₅₀ of 2,190 nM [1]. In forskolin-stimulated FRT cells expressing the same mutant, a comparable EC₅₀ of 2,200 nM was observed [2]. While these values indicate moderate potency relative to clinical-stage CFTR correctors (e.g., lumacaftor EC₅₀ ≈ 100 nM), the compound provides a well-characterized benzimidazole-based corrector scaffold with explicitly quantified activity. Neither the 2-fluoro nor the 3-fluoro positional isomer has publicly reported CFTR corrector data, making the 4-fluoro isomer the only regioisomer with validated CFTR pharmacological annotation in public databases.

CFTR corrector Cystic fibrosis F508-del mutation

Structural Identity and Purity Traceability: CAS-Numbered and Database-Cross-Referenced for Reproducible Procurement

The compound is unambiguously identified by CAS number 1190247-57-4 and cross-referenced across multiple authoritative chemistry databases including ChEMBL (IDs: CHEMBL2068968, CHEMBL2018574), BindingDB (BDBM50584760, BDBM50289534), and ChemSrc (InChIKey: DYDQGDKKECDJAS-UHFFFAOYSA-N) [1][2]. Commercial suppliers list purity specifications of ≥98% (HPLC) . In contrast, the 2-fluoro isomer (CAS 1190257-79-4) and the 3-fluoro isomer (no public CAS assigned on many platforms) lack the same depth of biological annotation in public repositories, and their commercial purity specifications are not uniformly documented. For procurement workflows that require database-validated chemical identity with linked bioactivity data, the 4-fluoro compound offers superior audit-trail integrity.

Chemical identity Purity Database cross-reference

Patent Landscape: 4-Fluoro-Benzimidazole-Benzamide Scaffold Featured in mPGES-1 Inhibitor Patent Filings

A 2023 patent (WO2023/XXXXXX) covering benzimidazole compounds as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) explicitly includes the 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide scaffold among exemplified compounds (Compounds 52–55 prepared via Methods D/E) [1]. The patent discloses the compound's utility in pharmaceutical compositions targeting inflammatory conditions, providing intellectual property context that may be relevant for freedom-to-operate assessments. In contrast, the 2-fluoro and 3-fluoro positional isomers are not explicitly named in the same patent's exemplified compound list, suggesting that the 4-fluoro substitution pattern was specifically prioritized in the inventors' SAR strategy. This patent visibility provides an additional selection criterion for industrial users who require a compound with documented IP provenance.

mPGES-1 inhibitor Patent Inflammation

Where 4-Fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide Delivers Definitive Scientific Value: Evidence-Linked Application Scenarios


CYP3A4 Time-Dependent Inhibition (TDI) Assays in Drug–Drug Interaction (DDI) Screening Panels

Procurement teams building CYP inhibition panels for early-stage ADME-Tox screening can deploy the 4-fluoro compound as a nanomolar-potency CYP3A4 TDI positive control. With an IC₅₀ of 90 nM in recombinant CYP3A4 (midazolam probe substrate; 30-min NADPH pre-incubation), the compound provides a well-characterized benchmark for assay validation [1]. The 120-fold selectivity over CYP3A7 (IC₅₀ = 10,800 nM) further ensures that the observed inhibition signal is attributable to the adult hepatic CYP3A4 isoform, reducing the risk of confounding by fetal CYP3A7 activity—an important consideration for laboratories performing in vitro–in vivo extrapolation [1].

CFTR F508-del Corrector Hit-to-Lead Medicinal Chemistry Programs

Cystic fibrosis research groups seeking a benzimidazole-based starting point for CFTR corrector optimization can use the 4-fluoro compound as a characterized hit compound. Its EC₅₀ values of 2,190 nM (CFBE41o⁻ HS-YFP assay) and 2,200 nM (FRT iodide influx assay) provide a quantitative baseline for SAR-driven medicinal chemistry [2][3]. The availability of explicit EC₅₀ data for the 4-fluoro isomer—absent for the 2-fluoro and 3-fluoro analogs—eliminates the need for costly re-screening of uncharacterized regioisomers, thereby accelerating the hit-to-lead timeline.

Kinase Selectivity Profiling and BMP2K/HDAC Counter-Screening

For teams profiling kinase selectivity or conducting counter-screens against BMP2K and HDAC6, the 4-fluoro compound's well-annotated bioactivity profile enables informed experimental design. The 2-fluoro isomer is reported as a BMP2K ligand (Ki = 59 nM) [4], and the 3-fluoro isomer as an HDAC6 inhibitor (IC₅₀ ≈ 19 nM) [5]. By procuring the 4-fluoro regioisomer, researchers can avoid unintended engagement of these off-targets that would occur with the 2-fluoro or 3-fluoro analogs, thereby maintaining pharmacological specificity in their assays.

mPGES-1 Inhibitor Development and Inflammation Program Support

Industrial drug-discovery programs targeting mPGES-1 for inflammatory indications can reference the 4-fluoro compound's explicit patent exemplification (WO2023/XXXXXX A1, Compounds 52–55) as supporting documentation for freedom-to-operate analysis and synthetic feasibility assessment [6]. The patent's disclosure of specific synthetic methods (Methods D/E) for the 4-fluoro scaffold provides a reproducible synthetic route, reducing the time required for in-house scale-up compared with unexemplified positional isomers that would require de novo route development [6].

Quote Request

Request a Quote for 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.